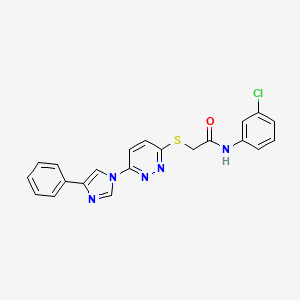

N-(3-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Description

N-(3-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-phenylimidazole moiety via a thioether bridge. The 3-chlorophenyl group attached to the acetamide nitrogen is a common pharmacophore in bioactive molecules, often enhancing hydrophobic interactions and target binding .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5OS/c22-16-7-4-8-17(11-16)24-20(28)13-29-21-10-9-19(25-26-21)27-12-18(23-14-27)15-5-2-1-3-6-15/h1-12,14H,13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETWZXPPZRIRFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=N2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Differences and Implications

Pyridazine’s electron-deficient nature could modulate solubility and redox properties relative to benzofuran (Compound 2a) or pyrimidine (Compound 18) systems .

Substituent Effects: The 3-chlorophenyl group is conserved in Compounds 4 and 2a, suggesting its critical role in bioactivity. In contrast, 306732-11-6 () has a 3-chloro-4-methylphenyl group, which may increase steric hindrance and alter binding kinetics .

Biological Activity: Compounds with oxadiazole (2a) or benzoimidazole (4) moieties exhibit notable antimicrobial activity, implying that the target compound’s pyridazine-imidazole system may similarly target microbial enzymes or membranes . The laccase catalysis effect observed in Compound 2a suggests that electron-rich heterocycles like benzofuran may interact with oxidative enzymes, whereas the target’s pyridazine-imidazole system might favor different enzymatic pathways .

Synthetic Accessibility :

Research Findings and Trends

- Antimicrobial Potential: The conserved thioacetamide linkage and 3-chlorophenyl group across analogs correlate with antimicrobial activity, positioning the target compound as a candidate for antibacterial or antifungal screening .

- Enzymatic Interactions : Heterocyclic components influence target specificity; for example, oxadiazole derivatives (2a) interact with laccases, while pyrimidine-thioacetamide hybrids (Compound 18) may inhibit dihydrofolate reductase .

- Structure-Activity Relationship (SAR): Minor modifications, such as methyl group addition (306732-11-6) or heterocycle replacement, significantly alter bioavailability and potency, underscoring the need for precise structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.